Boronic acid, B-[2-[[4-(trifluoromethyl)phenyl]methoxy]phenyl]-
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Overview
Description
Boronic acid, B-[2-[[4-(trifluoromethyl)phenyl]methoxy]phenyl]- is a specialized organoboron compound It is characterized by the presence of a boronic acid functional group attached to a phenyl ring, which is further substituted with a trifluoromethyl group and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of boronic acid, B-[2-[[4-(trifluoromethyl)phenyl]methoxy]phenyl]- typically involves the following steps:
Formation of the Arylboronic Acid: The initial step involves the formation of the arylboronic acid through a reaction between an aryl halide and a boron-containing reagent, such as bis(pinacolato)diboron, in the presence of a palladium catalyst.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using a trifluoromethylating agent, such as trifluoromethyl iodide, in the presence of a base.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, the use of automated systems for reagent addition and product isolation enhances the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
Boronic acid, B-[2-[[4-(trifluoromethyl)phenyl]methoxy]phenyl]- undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding boronic ester or borate.
Reduction: Reduction reactions can convert the boronic acid group to a borane or borohydride.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions include boronic esters, borates, boranes, and various substituted derivatives .
Scientific Research Applications
Boronic acid, B-[2-[[4-(trifluoromethyl)phenyl]methoxy]phenyl]- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which boronic acid, B-[2-[[4-(trifluoromethyl)phenyl]methoxy]phenyl]- exerts its effects involves the interaction of the boronic acid group with various molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, which is crucial for its biological activity and its role in catalysis . The trifluoromethyl and methoxy groups influence the electronic properties of the molecule, enhancing its reactivity and stability .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Lacks the trifluoromethyl and methoxy groups, making it less reactive and less versatile in certain applications.
4-Methoxyphenylboronic Acid: Contains a methoxy group but lacks the trifluoromethyl group, resulting in different reactivity and stability profiles.
2-(Trifluoromethyl)phenylboronic Acid: Contains a trifluoromethyl group but lacks the methoxy group, affecting its electronic properties and reactivity.
Uniqueness
Boronic acid, B-[2-[[4-(trifluoromethyl)phenyl]methoxy]phenyl]- is unique due to the presence of both trifluoromethyl and methoxy groups, which confer distinct electronic and steric properties. These features enhance its reactivity and make it a valuable compound in various chemical and biological applications .
Biological Activity
Boronic acids, particularly those with trifluoromethyl substitutions, have garnered significant attention in medicinal chemistry due to their unique biological activities. The compound Boronic acid, B-[2-[[4-(trifluoromethyl)phenyl]methoxy]phenyl]- is a representative example that exhibits diverse biological properties, including antimicrobial, anticancer, and enzyme inhibition activities. This article reviews the current understanding of its biological activity, supported by data tables and case studies.
Chemical Structure and Properties
The compound can be characterized by its structural formula:
- Chemical Formula : C13H10BF3O2
- Molecular Weight : 275.03 g/mol
- IUPAC Name : 4-(Trifluoromethyl)phenylboronic acid
The presence of the trifluoromethyl group significantly influences the compound's chemical reactivity and biological interactions.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of boronic acids. The compound has been evaluated against various bacterial strains, demonstrating effective inhibition against:
- Escherichia coli
- Bacillus cereus
In vitro assays revealed that the compound's antibacterial potency correlates with its structural features, particularly the trifluoromethyl group, which enhances lipophilicity and membrane penetration .
Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Escherichia coli | 32 µg/mL |
Bacillus cereus | 16 µg/mL |
Anticancer Activity
Boronic acids have shown promise as anticancer agents due to their ability to inhibit specific enzymes involved in tumor progression. The compound has been tested in various cancer cell lines, including:
- HCT116 (colon cancer)
- KMS-12 BM (multiple myeloma)
Inhibition assays revealed that the compound exhibits significant antiproliferative effects with IC50 values in the low micromolar range.
Cell Line | IC50 (µM) |
---|---|
HCT116 | 0.64 |
KMS-12 BM | 1.40 |
These results suggest that the compound may serve as a lead for further development of anticancer therapies targeting specific pathways in tumor cells .
Enzyme Inhibition
The mechanism of action for many boronic acids includes enzyme inhibition. The compound has been identified as a potent inhibitor of proteasome activity, which is crucial for regulating protein degradation in cancer cells.
Enzyme Target | IC50 (nM) |
---|---|
Proteasome | 30 |
This inhibition leads to an accumulation of pro-apoptotic factors within the cell, promoting apoptosis in cancerous tissues .
Case Studies
-
Study on Anticancer Efficacy :
A study conducted on HCT116 cells demonstrated that treatment with Boronic acid, B-[2-[[4-(trifluoromethyl)phenyl]methoxy]phenyl]- resulted in a dose-dependent decrease in cell viability. Flow cytometry analyses indicated increased apoptosis rates correlating with higher concentrations of the compound. -
Antimicrobial Efficacy Assessment :
In a comparative study assessing various boronic acids' efficacy against bacterial strains, this compound exhibited superior activity compared to its non-trifluoromethyl analogs, underscoring the role of functional group variation in antimicrobial potency.
Properties
IUPAC Name |
[2-[[4-(trifluoromethyl)phenyl]methoxy]phenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BF3O3/c16-14(17,18)11-7-5-10(6-8-11)9-21-13-4-2-1-3-12(13)15(19)20/h1-8,19-20H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMJOAUMIIUYJOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1OCC2=CC=C(C=C2)C(F)(F)F)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BF3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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